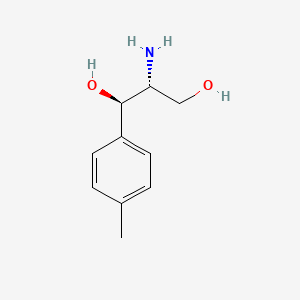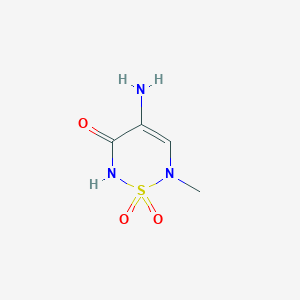![molecular formula C25H19F2NS B12597566 4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl CAS No. 900518-51-6](/img/structure/B12597566.png)
4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is a complex organic compound with the molecular formula C25H19F2NS. This compound is characterized by the presence of a biphenyl core substituted with butyl, difluoro, and isothiocyanato groups. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isothiocyanato group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core but with tert-butyl groups instead of butyl and difluoro groups.
4,4’-di-tert-Butyl-2,2’-bipyridine: Contains a bipyridine core with tert-butyl groups.
Uniqueness
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts specific reactivity and potential for covalent modification of biomolecules. Additionally, the difluoro groups enhance its stability and photophysical properties, making it suitable for applications in fluorescence-based studies.
Propriétés
Numéro CAS |
900518-51-6 |
|---|---|
Formule moléculaire |
C25H19F2NS |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
5-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C25H19F2NS/c1-2-3-4-18-7-11-21(12-8-18)22-13-9-19(10-14-22)5-6-20-15-23(26)25(28-17-29)24(27)16-20/h7-16H,2-4H2,1H3 |
Clé InChI |
YZZSOHKULNVLJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)F)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)


![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)

![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

